达法丁-A

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dafadine-A is a chemical compound known for its role in the regulation of developmental processes and longevity in model organisms, particularly in the nematode Caenorhabditis elegans. It acts by inhibiting the DAF-9 cytochrome P450, a key enzyme involved in the dauer formation pathway and in controlling the lifespan of these organisms (Luciani et al., 2011).

Synthesis Analysis

The synthesis of Dafadine-A and related compounds typically involves complex organic reactions. For example, DABCO-bis(sulfur dioxide), also known as DABSO, serves as a convenient source of sulfur dioxide for organic synthesis, highlighting the type of reagents that might be involved in the synthesis of similarly complex molecules (Woolven et al., 2011). However, specific details on the synthesis of Dafadine-A are not readily available in the provided sources, indicating the proprietary or unpublished nature of its synthesis methodology.

Molecular Structure Analysis

While specific details on the molecular structure analysis of Dafadine-A are not directly provided, the molecular structure of compounds plays a critical role in their biological activity. Techniques such as 3D-QSAR CoMFA of related compounds, like DABO derivatives, offer insights into how structural features correlate with biological activity, which is relevant for understanding the structure-activity relationship (SAR) of Dafadine-A (Brito et al., 2008).

Chemical Reactions and Properties

Dafadine-A's mechanism involves inhibiting specific enzymes in C. elegans. This inhibition mirrors the compound's chemical reactivity and interaction with biological molecules. For instance, the utility of DABSO in forming sulfonamides and sulfamides through reactions with Grignard reagents or anilines and iodine reflects the kind of chemical reactivity that compounds like Dafadine-A might exhibit in their interactions with biological targets (Woolven et al., 2011).

Physical Properties Analysis

The physical properties of Dafadine-A, such as solubility, melting point, and stability, are crucial for its application in research and potential therapeutic uses. While the specific physical properties of Dafadine-A are not detailed in the available literature, the study of such properties is essential for the development and application of pharmaceutical compounds.

Chemical Properties Analysis

The chemical properties of Dafadine-A, including its reactivity, stability under various conditions, and interactions with other chemical entities, are foundational to its role as a biological modifier. The ability of Dafadine-A to inhibit the mammalian ortholog of DAF-9 (CYP27A1) suggests that its chemical properties allow it to interact specifically and effectively with enzyme targets, influencing developmental and longevity pathways (Luciani et al., 2011).

科学研究应用

Dafadine-A is a cell-permeable isoxazoloamide compound . It specifically inhibits DAF-9 activity in C. elegans without affecting the activity of DAF-12 and sterol- and oxysterol-metabolizing P450s . Here are some known applications and related details:

-

Scientific Field: Developmental Biology

- Application : Dafadine-A is used to study the developmental transition from the free-living to the parasitic stage of nematodes .

- Methods : Dafadine-A is applied to the nematodes, and its effects on their development are observed .

- Results : Dafadine-A has been shown to induce a constitutive dauer (Daf-c), distal-tip cell migration (Mig) and protruding vulval (Pvl) phenotypes in wild-type C.elegans . It also extends their lifespan by about 29% .

-

Scientific Field: Biochemistry

属性

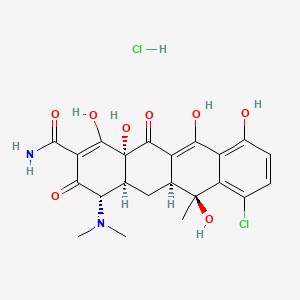

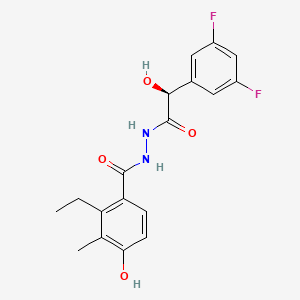

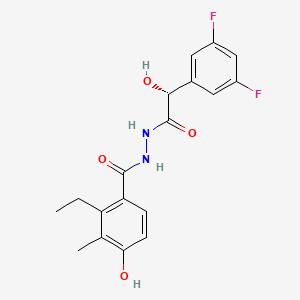

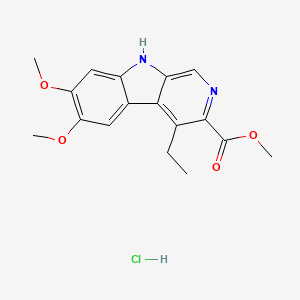

IUPAC Name |

[5-[(2,6-dimethylphenoxy)methyl]-1,2-oxazol-3-yl]-(4-pyridin-4-ylpiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O3/c1-16-4-3-5-17(2)22(16)28-15-20-14-21(25-29-20)23(27)26-12-8-19(9-13-26)18-6-10-24-11-7-18/h3-7,10-11,14,19H,8-9,12-13,15H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNSNPYIHDMIFOO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OCC2=CC(=NO2)C(=O)N3CCC(CC3)C4=CC=NC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dafadine-A | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-(6-aminopyridin-3-yl)-1-(4-fluoro-3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one](/img/structure/B1139353.png)